![molecular formula C9H9N3O3 B1316902 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-82-4](/img/structure/B1316902.png)
5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .
Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Scientific Research Applications
Anticancer Applications
Pyrido[2,3-d]pyrimidines, including the compound , have shown a broad spectrum of activities, including antitumor . They have been studied for their potential to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Applications
These compounds have also shown antibacterial activities . However, the specific mechanisms and applications in this field require further research.
CNS Depressive Applications
Pyrido[2,3-d]pyrimidines have shown CNS depressive activities . This suggests potential applications in the treatment of disorders related to the central nervous system.
Anticonvulsant Applications
These compounds have demonstrated anticonvulsant activities , indicating potential use in the treatment of seizure disorders.
Antipyretic Applications
Pyrido[2,3-d]pyrimidines have shown antipyretic (fever-reducing) activities , suggesting potential use in managing fever symptoms.
Photochemical Synthesis
The compound has been used in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds . This research looks towards expanding the use of a non-metallic organic dye that is both affordable and readily available .
Synthesis of Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine Derivative
7-Chloropyridopyrimidine, which can be obtained by diazotization of 1,3-dimethyl-7-amino-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione in HCl, has been used to synthesize an imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidine derivative .
Pharmaceutical Testing
The compound has been used for pharmaceutical testing . High-quality reference standards are crucial for accurate results in pharmaceutical research .
Future Directions
Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine . Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .
Mechanism of Action
Target of Action
The primary targets of the compound, also known as 1,3-dimethyl-8h-pyrido[2,3-d]pyrimidine-2,4,5-trione, are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which in turn disrupts the signaling pathways they are involved in . This interaction and the resulting changes can lead to the inhibition of diseases causing signals .
Biochemical Pathways
The affected pathways include those regulated by the targets mentioned above. The downstream effects of these disruptions can lead to a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Pharmacokinetics
The degree of lipophilicity of similar compounds, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the growth and proliferation of cancer cells . This is achieved through the disruption of the signaling pathways regulated by the compound’s targets .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, visible light can partially affect with exerting extra energy to accelerate the reaction
properties
IUPAC Name |
1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-11-7-6(5(13)3-4-10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBTDUSGDABQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558738 |
Source
|
Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112734-82-4 |
Source
|
Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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